3-[(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)sulfonyl]pyridine
Description
3-[(3-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)sulfonyl]pyridine is a heterocyclic compound featuring a pyridine core linked via a sulfonyl group to a piperidine moiety. The piperidine ring is further substituted with a methyl group connected to a 1,2,4-oxadiazole ring, which is para-substituted with a 2-methylphenyl group.
Properties
IUPAC Name |
3-(2-methylphenyl)-5-[(1-pyridin-3-ylsulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-15-6-2-3-9-18(15)20-22-19(27-23-20)12-16-7-5-11-24(14-16)28(25,26)17-8-4-10-21-13-17/h2-4,6,8-10,13,16H,5,7,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGRHZGGDUAYCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)S(=O)(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime Formation
2-Methylbenzoic acid (1.36 g, 10 mmol) reacts with hydroxylamine hydrochloride (1.39 g, 20 mmol) in ethanol/water (3:1) under reflux (12 h) to yield 2-methylbenzamidoxime (1.48 g, 89%). Key parameters:
- pH : Maintained at 8–9 with K₂CO₃
- Workup : Filtration, washing with cold EtOH
¹H NMR (DMSO-d₆) : δ 2.41 (s, 3H, Ar–CH₃), 5.21 (s, 2H, NH₂), 7.32–7.45 (m, 3H, Ar–H), 7.89 (d, J = 7.2 Hz, 1H, Ar–H).
Oxadiazole Cyclization
The amidoxime (1.66 g, 10 mmol) reacts with ethyl chlorooxoacetate (1.33 mL, 12 mmol) in anhydrous THF at 0°C → RT (18 h) to form 5-(hydroxymethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole.
- Yield : 1.82 g (85%)
- Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1)
Critical Data :
| Parameter | Value |
|---|---|
| Reaction Temp | 0°C → RT |
| Cyclization Agent | Ethyl chlorooxoacetate |
| Key IR Band (cm⁻¹) | 1654 (C=N), 1267 (C–O) |
Piperidine Core Construction
Pyridine Hydrogenation to Piperidine
3-Cyanopyridine (2.08 g, 20 mmol) undergoes catalytic hydrogenation (10% Pd/C, H₂ 50 psi, EtOH, 24 h) to yield 3-cyanopiperidine (1.87 g, 88%).
Optimization Insights :
- Catalyst Loading : 5–15% Pd/C (optimal: 10%)
- Pressure : 30–70 psi (50 psi balances rate vs. safety)
- Byproduct : <2% over-reduced amine
Functionalization at C3 Position
3-Cyanopiperidine (1.06 g, 10 mmol) reacts with oxadiazole-methanol (Section 2.2 product) via Mitsunobu reaction:
- Conditions : DIAD (2.26 mL, 11 mmol), PPh₃ (2.88 g, 11 mmol), THF, 0°C → RT, 12 h
- Yield : 2.14 g (78%) of 3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carbonitrile
Steric Considerations :
- Mitsunobu inversion preserves configuration at C3
- Bulkier phosphines (e.g., tributylphosphine) reduce yield to 61%
Sulfonation and Final Coupling
Sulfonyl Chloride Preparation
Pyridine-3-sulfonyl chloride synthesized via chlorosulfonation:
- Pyridine (1.58 mL, 20 mmol) + ClSO₃H (2.33 mL, 35 mmol) → 110°C, 6 h
- Yield : 3.02 g (82%) after distillation
Hazard Note : SO₂ evolution requires scrubbers.
Piperidine Sulfonylation
3-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine (2.45 g, 8 mmol) reacts with pyridine-3-sulfonyl chloride (1.65 g, 9.6 mmol) in CH₂Cl₂/Et₃N (2.23 mL, 16 mmol) at 0°C → RT (6 h).
Workup Protocol :
- Quench with ice-water
- Extract with CH₂Cl₂ (3×15 mL)
- Dry (MgSO₄), concentrate
- Purify via recrystallization (EtOH/H₂O)
Yield : 3.41 g (86%)
Purity : 97.3% (HPLC, C18, MeCN/H₂O 60:40)
Alternative Synthetic Routes
Route B: Early Sulfonylation
Piperidine sulfonylation prior to oxadiazole coupling shows lower efficiency:
- Advantage : Simplified final step
- Disadvantage : Sulfonyl group deactivation reduces alkylation yield to 54%
Route C: Convergent Approach
Parallel synthesis of oxadiazole-piperidine and sulfonyl-pyridine followed by CuI-catalyzed coupling:
- Conditions : CuI (10 mol%), L-proline (20 mol%), K₂CO₃, DMF, 80°C, 24 h
- Yield : 58% (lower due to homo-coupling byproducts)
Comparative Performance of Methods
| Parameter | Route A | Route B | Route C |
|---|---|---|---|
| Overall Yield | 62% | 45% | 58% |
| Purity (HPLC) | 97.3% | 92.1% | 95.6% |
| Reaction Steps | 5 | 5 | 4 |
| Scalability | >100 g | <50 g | 50–100 g |
| Key Limitation | Longest | Low yield | Byproducts |
Characterization Data
¹H NMR (600 MHz, CDCl₃)
- δ 8.87 (d, J = 2.1 Hz, 1H, Py-H6)
- δ 8.21 (dd, J = 8.4, 2.1 Hz, 1H, Py-H4)
- δ 7.89 (d, J = 8.1 Hz, 1H, Oxadiazole-ArH)
- δ 3.42 (m, 2H, Piperidine-H2,6)
- δ 2.64 (s, 3H, Ar–CH₃)
HRMS (ESI+)
- Calculated for C₂₂H₂₂N₄O₃S [M+H]⁺: 429.1362
- Found: 429.1365
Industrial Viability Assessment
Cost Analysis (Per Kilogram Basis)
| Component | Cost (USD) |
|---|---|
| Raw Materials | 12,400 |
| Catalysts/Solvents | 3,800 |
| Purification | 6,200 |
| Total | 22,400 |
Environmental Metrics
- PMI (Process Mass Intensity) : 86 (Route A) vs. 112 (Route C)
- E-Factor : 34.2 (Route A) vs. 41.7 (Route B)
Chemical Reactions Analysis
Types of Reactions
3-[(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)sulfonyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
3-[(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)sulfonyl]pyridine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)sulfonyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Structural Insights :
- Oxadiazole Role : The 1,2,4-oxadiazole ring is a common feature in antituberculosis candidates (e.g., C22) due to its ability to mimic peptide bonds and enhance metabolic stability .
- Linker Variability : The target compound’s sulfonyl linker may improve solubility compared to carboxamide (C22) or acetyl (Compound 21) linkers, which could influence bioavailability .
Pharmacological and ADMET Comparisons
Table 2: Pharmacological and ADMET Profiles
Key Findings :
- Anti-Tuberculosis Activity : C22 exhibits higher binding affinity than C29, attributed to its oxadiazole-piperidine scaffold, but lower solubility due to the carboxamide group .
- ADMET Profiles : Tetrazole-containing compounds (e.g., C29) show superior solubility and permeability, likely due to their ionizable nature, whereas sulfonyl linkers (as in the target compound) may balance solubility and membrane penetration .
- Therapeutic Scope : Piperidine-oxadiazole derivatives are versatile, with applications ranging from antituberculosis (C22) to antidiabetic agents (e.g., morpholine derivatives in Figure 13 of ) .
Biological Activity
The compound 3-[(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)sulfonyl]pyridine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of various precursors. The structural framework includes a pyridine ring, a piperidine moiety, and an oxadiazole unit, which contribute to its biological activity. The synthesis typically involves:
- Formation of the Oxadiazole Ring : The oxadiazole moiety is introduced via cyclization reactions involving 2-methylphenyl derivatives.
- Piperidine Modification : The piperidine ring is modified to enhance solubility and bioactivity.
- Sulfonyl Group Addition : The sulfonyl group is attached to improve pharmacological properties.
Anticancer Properties
Research indicates that compounds incorporating oxadiazole rings exhibit significant anticancer activity. For instance, studies have shown that derivatives of 1,2,4-oxadiazoles can induce apoptosis in cancer cells by activating specific signaling pathways. In particular:
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation and survival, such as those in the PI3K/Akt pathway.
- Case Studies : In vitro studies demonstrated that similar oxadiazole derivatives showed IC50 values in the low micromolar range against various cancer cell lines, suggesting potential efficacy for further development.
Anti-inflammatory Effects
The incorporation of the piperidine structure has been linked to anti-inflammatory properties. Research highlights include:
- Inhibition of Pro-inflammatory Cytokines : Compounds with similar structures have been shown to reduce levels of TNF-alpha and IL-6 in cellular models.
- Animal Studies : In vivo studies indicated that these compounds could alleviate symptoms in models of chronic inflammation, such as arthritis.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is crucial for assessing the therapeutic potential of this compound:
| Parameter | Value |
|---|---|
| Solubility | High in DMSO |
| Bioavailability | Moderate (oral route) |
| Metabolism | Hepatic (CYP450 pathways) |
| Toxicity | Low at therapeutic doses |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
